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Compound of Interest

Compound Name: 3-Penten-1-yne, (Z)-

Cat. No.: B151741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key rhodium-catalyzed reactions

involving (Z)-3-penten-1-yne, a versatile building block in organic synthesis. The protocols and

data presented are compiled from seminal literature in the field and are intended to serve as a

guide for the practical application of these methodologies.

Rhodium(III)-Catalyzed [4+1] Annulation of Arenes
with (Z)-3-Penten-1-yne
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful

tools for the construction of complex molecular architectures. In this context, 1,3-enynes such

as (Z)-3-penten-1-yne can serve as a one-carbon synthon in [4+1] annulation reactions with

various aromatic substrates. This process allows for the efficient synthesis of five-membered

nitrogen-containing heterocycles bearing a quaternary carbon center.[1][2]

The reaction is proposed to proceed via an initial C-H activation of the arene, followed by

coordination of the rhodium catalyst to the enyne. A subsequent alkenyl-to-allyl 1,4-rhodium(III)

migration generates an electrophilic rhodium(III) π-allyl species. Nucleophilic attack by a sp²-

hybridized nitrogen nucleophile then leads to the formation of the final annulated product.[1][2]
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Due to the lack of specific literature data for (Z)-3-penten-1-yne, the following table summarizes

representative yields for the Rh(III)-catalyzed [4+1] annulation of various arenes with similar

1,3-enynes under optimized conditions. This data is intended to provide an expectation of the

reaction's efficiency.

Arene
Substra
te

1,3-
Enyne

Catalyst
Loading
(mol%)

Additive Solvent
Temp
(°C)

Time (h)
Yield
(%)

2-

Phenylpy

ridine

Phenyl-

1,3-

enyne

4 Cu(OAc)₂ TFE 50 12 85

8-

Methylqui

noline

Phenyl-

1,3-

enyne

4 Cu(OAc)₂ TFE 50 16 78

Acetophe

none

Oxime

Phenyl-

1,3-

enyne

4 AgOAc HFIP 100 10 92

N-

Phenylbe

nzimidam

ide

Phenyl-

1,3-

enyne

4 AgOAc HFIP 100 12 88

TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol

Experimental Protocol: General Procedure for Rh(III)-
Catalyzed [4+1] Annulation
Materials:

[Cp*Rh(OAc)₂] (8 mol%)

Cu(OAc)₂ (50 mol%)

KPF₆ (0.5 mmol)
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Arene (0.2 mmol)

(Z)-3-Penten-1-yne (0.22 mmol)

CF₃CH₂OH (2.0 mL)

Schlenk tube

Procedure:

To a Schlenk tube, add the arene (0.2 mmol), [Cp*Rh(OAc)₂] (8 mol%), Cu(OAc)₂ (50 mol%),

and KPF₆ (0.5 mmol).

Evacuate and backfill the tube with air.

Add (Z)-3-penten-1-yne (0.22 mmol) and CF₃CH₂OH (2.0 mL) via syringe.

Stir the reaction mixture at 50 °C and monitor the progress by TLC.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the desired product.

Proposed Mechanistic Pathway
Caption: Proposed mechanism for Rh(III)-catalyzed [4+1] annulation.

Rhodium(I)-Catalyzed Carbonylative [4+1]
Cycloaddition
While direct carbonylation of (Z)-3-penten-1-yne is not extensively documented, a related and

powerful transformation is the rhodium(I)-catalyzed carbonylation of 3-acyloxy-1,4-enynes to

produce highly functionalized cyclopentenones.[3][4] This reaction proceeds through a tandem

1,3-acyloxy migration to form a vinylallene intermediate, followed by a [4+1] cycloaddition with
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carbon monoxide. Although the substrate is a 1,4-enyne derivative, the underlying principles of

rhodium-catalyzed cycloaddition with CO are relevant.

Quantitative Data Summary
The table below presents data for the Rh(I)-catalyzed carbonylation of various 3-acyloxy-1,4-

enynes, which can serve as a reference for potential applications with functionalized

derivatives of (Z)-3-penten-1-yne.

R¹ R² R³
Cataly
st
(mol%)

CO
pressu
re
(atm)

Temp
(°C)

Time
(h)

Yield
(%)

Z/E
ratio

H Ph H

[Rh(CO

D)Cl]₂

(5)

1 40 12 70 >20:1

H n-Bu H

[Rh(CO

D)Cl]₂

(5)

1 40 12 75 >20:1

Me Ph H

[Rh(CO

D)Cl]₂

(5)

1 40 10 68 >20:1

H Ph Me

[Rh(CO

D)Cl]₂

(5)

5 40 20 65 >20:1

Experimental Protocol: General Procedure for Rh(I)-
Catalyzed Carbonylation of a 3-Acyloxy-1,4-enyne
Materials:

[Rh(COD)Cl]₂ (5 mol%)

3-Acyloxy-1,4-enyne (0.2 mmol)
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1,2-Dichloroethane (DCE, 2.0 mL)

Carbon monoxide (CO) balloon or pressure reactor

Triethylamine (Et₃N, 2.0 equiv)

Schlenk tube or pressure vessel

Procedure:

To a Schlenk tube or pressure vessel, add the 3-acyloxy-1,4-enyne (0.2 mmol) and

[Rh(COD)Cl]₂ (5 mol%).

Add 1,2-dichloroethane (2.0 mL).

Purge the vessel with carbon monoxide (1 atm, balloon) or pressurize to the desired

pressure.

Stir the reaction mixture at 40 °C for the specified time.

Cool the reaction to room temperature and carefully vent the CO.

Add triethylamine (2.0 equiv) and stir for 10 minutes.

Concentrate the mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to isolate the cyclopentenone

product.

Reaction Workflow
Caption: Workflow for Rh(I)-catalyzed carbonylation of 3-acyloxy-1,4-enynes.

Rhodium-Catalyzed Intramolecular Hydroacylation
Intramolecular hydroacylation of alkynes is a powerful method for the synthesis of cyclic

ketones. While this reaction is typically applied to 4-alkynals to form cyclopentenones, the

principles can be extended to substrates derived from (Z)-3-penten-1-yne. This transformation
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involves the oxidative addition of an aldehydic C-H bond to a Rh(I) center, followed by

migratory insertion of the alkyne and reductive elimination.[5]

Quantitative Data Summary
The following table provides representative data for the rhodium-catalyzed intramolecular

hydroacylation of various 4-alkynals, demonstrating the general applicability of this reaction.

R-group on
Alkyne

Catalyst
(mol%)

Solvent Temp (°C) Time (h) Yield (%)

n-Hexyl
[Rh(dppe)]₂(B

F₄)₂ (2.5)
Acetone 60 2 92

Phenyl
[Rh(dppe)]₂(B

F₄)₂ (2.5)
Acetone 60 2 95

Cyclohexenyl
[Rh(dppe)]₂(B

F₄)₂ (2.5)
Acetone 60 4 88

Trimethylsilyl
[Rh(dppe)]₂(B

F₄)₂ (2.5)
Acetone 60 2 91

dppe = 1,2-Bis(diphenylphosphino)ethane

Experimental Protocol: General Procedure for Rh-
Catalyzed Intramolecular Hydroacylation
Materials:

[Rh(dppe)]₂(BF₄)₂ (2.5 mol%)

4-Alkynal substrate (0.5 mmol)

Acetone (5 mL)

Schlenk tube

Procedure:
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In a glovebox, weigh [Rh(dppe)]₂(BF₄)₂ (2.5 mol%) into a Schlenk tube.

Outside the glovebox, add a solution of the 4-alkynal (0.5 mmol) in acetone (5 mL).

Seal the tube and heat the reaction mixture at 60 °C.

Monitor the reaction by GC or TLC.

Upon completion, cool the reaction to room temperature.

Concentrate the solvent under reduced pressure.

Purify the residue by flash chromatography on silica gel to yield the cyclopentenone.

Logical Relationship of Mechanistic Steps
Caption: Key steps in Rh-catalyzed intramolecular hydroacylation.

Disclaimer: The provided protocols and data are based on published literature for similar

substrates and should be adapted and optimized for specific applications involving (Z)-3-

penten-1-yne. All reactions should be carried out by trained personnel in a well-ventilated fume

hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Rhodium(iii)-catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C–
H activation and 1,4-rhodium migration - Chemical Science (RSC Publishing) [pubs.rsc.org]

2. Rhodium(iii)-catalyzed diverse [4 + 1] annulation of arenes with 1,3-enynes via sp3/sp2 C–
H activation and 1,4-rhodium migration - PMC [pmc.ncbi.nlm.nih.gov]

3. Rhodium-catalyzed Carbonylation of 3-Acyloxy-1,4-enynes for the Synthesis of
Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b151741?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc00545e
https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc00545e
https://pmc.ncbi.nlm.nih.gov/articles/PMC6457175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6457175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3306479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3306479/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes for the synthesis of
cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

5. A Versatile New Method for the Synthesis of Cyclopentenones via an Unusual Rhodium-
Catalyzed Intramolecular Trans Hydroacylation of an Alkyne [organic-chemistry.org]

To cite this document: BenchChem. [Application Notes and Protocols: Rhodium-Catalyzed
Reactions of (Z)-3-Penten-1-yne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151741#rhodium-catalyzed-reactions-of-z-3-penten-
1-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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